molecular formula C8H6BrFO2 B1405107 1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one CAS No. 1780897-84-8

1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one

Cat. No.: B1405107
CAS No.: 1780897-84-8
M. Wt: 233.03 g/mol
InChI Key: LAJTYWPEHUBLPF-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one is a chemical compound with the CAS Number: 1780897-84-8 . It has a molecular weight of 233.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It should be stored at a temperature between 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Phase Transition Properties

The compound 1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one, similar to its related compounds such as FBPE, CIBPE, BrBPE, and CF3BPE, is synthesized and used to create flexible polyethers. The phase transition temperatures and thermodynamic parameters of these polyethers are studied, showing a decrease in isotropic-nematic transition temperatures and thermodynamic parameters (enthalpy and entropy changes) with the increase of substituent R size (Percec & Zuber, 1992).

Structural Elucidation and Biological Evaluation

Another research synthesized 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and further processed it to synthesize compounds with potent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Natural Occurrence and Antioxidant Activity

Bromophenols structurally similar to this compound are isolated from marine sources like the red alga Polysiphonia urceolata. These compounds demonstrate significant DPPH radical-scavenging activity, indicating antioxidant properties (Li, Li, Ji, & Wang, 2007).

Material Properties and Synthesis

Spectral Characterization and Crystal Analysis

A structurally related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, has been synthesized and characterized using spectral data, highlighting its potential use in various applications due to its unique structural and material properties (Patil, Pathan, & Zangade, 2021).

Selective Bromination

The compound's structural framework is used in the selective bromination of various alkylaryl ketones, demonstrating its potential in synthetic organic chemistry and material science (Ying, 2011).

Chemical Properties and Applications

Liquid Crystal Properties

Compounds structurally similar to this compound are studied for their mesomorphic properties, highlighting the influence of bromo and cyano groups on mesomorphic range and clearing points, relevant in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).

Convergent Approach to Dendritic Macromolecules

The compound is utilized in a novel approach to synthesize topological macromolecules with controlled molecular architecture, showcasing its importance in the field of polymer chemistry and material science (Hawker & Fréchet, 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The precautionary statements include P261, P305, P351, and P338 . More detailed safety information can be found in the MSDS .

Properties

IUPAC Name

1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJTYWPEHUBLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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